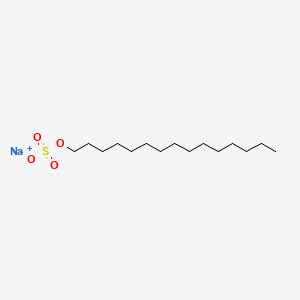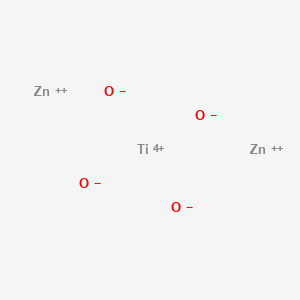
Aluminum oxide-titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum oxide-titanium oxide is a composite material that combines the properties of aluminum oxide and titanium oxide. This compound is known for its high refractoriness, excellent thermal shock resistance, and unique optical and mechanical properties. It is widely used in various industrial applications, including catalysis, ceramics, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum oxide-titanium oxide can be achieved through several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal methods. In the sol-gel process, aluminum and titanium precursors are mixed in a solution, followed by gelation and calcination to form the composite oxide. Chemical vapor deposition involves the reaction of aluminum and titanium precursors in a vapor phase to deposit the oxide on a substrate. Hydrothermal methods involve the reaction of aluminum and titanium salts in an aqueous solution under high temperature and pressure to form the composite oxide.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature furnaces to sinter the composite material. The raw materials, such as aluminum hydroxide and titanium dioxide, are mixed and heated to temperatures above 1000°C to form the composite oxide. This process can be optimized to control the particle size and distribution of the composite material.
Chemical Reactions Analysis
Types of Reactions: Aluminum oxide-titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the composite material can react with oxygen to form higher oxides. Reduction reactions involve the removal of oxygen from the composite material, often using reducing agents such as hydrogen or carbon monoxide. Substitution reactions involve the replacement of one element in the composite material with another, such as the substitution of aluminum with other metals.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, carbon monoxide, and various metal salts. The reactions typically occur at high temperatures, often above 500°C, and may require the presence of catalysts to enhance the reaction rates.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher oxides such as aluminum trioxide and titanium dioxide. Reduction reactions can produce lower oxides or elemental metals. Substitution reactions can produce mixed metal oxides or alloys.
Scientific Research Applications
Aluminum oxide-titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst support material, enhancing the activity and selectivity of various catalytic reactions. In biology and medicine, it is used in biomedical imaging, drug delivery systems, and biosensing applications. The composite material’s high refractoriness and thermal stability make it suitable for use in high-temperature industrial processes, such as metallurgy and ceramics manufacturing. Additionally, its optical properties make it valuable for use in photonic and electronic devices.
Mechanism of Action
The mechanism of action of aluminum oxide-titanium oxide involves its interaction with various molecular targets and pathways. In catalytic applications, the composite material provides a high surface area for the adsorption and reaction of reactants. In biomedical applications, the composite material can interact with biological molecules, such as proteins and nucleic acids, to enhance imaging or drug delivery. The specific pathways involved depend on the application and the properties of the composite material.
Comparison with Similar Compounds
Aluminum oxide-titanium oxide is unique compared to other similar compounds due to its combination of high refractoriness, thermal stability, and optical properties. Similar compounds include pure aluminum oxide, pure titanium oxide, and other mixed metal oxides such as aluminum oxide-zirconium oxide and titanium oxide-zirconium oxide. Compared to these compounds, this compound offers a balance of mechanical, thermal, and optical properties that make it suitable for a wide range of applications.
List of Similar Compounds:- Aluminum oxide
- Titanium oxide
- Aluminum oxide-zirconium oxide
- Titanium oxide-zirconium oxide
Properties
IUPAC Name |
dioxotitanium;oxo(oxoalumanyloxy)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZQDQNVUKEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Ti]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









